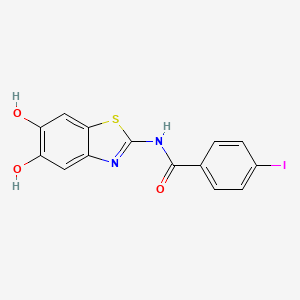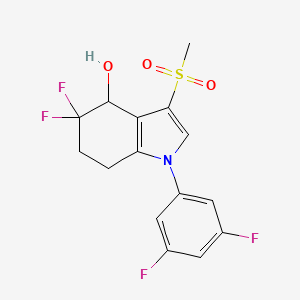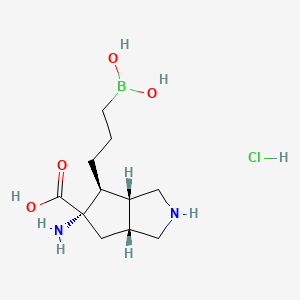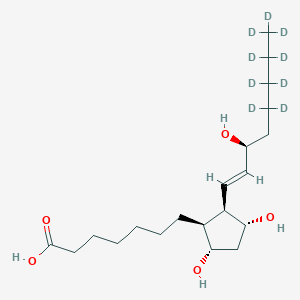
3-O-Methyl-d3 Quercetin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-Methylquercetin-d3: is a deuterated derivative of 3-O-Methylquercetin, a naturally occurring flavonoid found in various plants. This compound is known for its antioxidant, anti-inflammatory, and antibacterial properties. The deuterated form, 3-O-Methylquercetin-d3, is often used in scientific research to study the metabolic pathways and biological effects of 3-O-Methylquercetin due to its enhanced stability and traceability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methylquercetin-d3 typically involves the methylation of quercetin. The process begins with the extraction of quercetin from plant sources, followed by its methylation using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of 3-O-Methylquercetin-d3 involves large-scale extraction of quercetin from plant materials, followed by its chemical modification. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions: 3-O-Methylquercetin-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products: The major products formed from these reactions include various methylated and hydroxylated derivatives, which can be further studied for their biological activities.
科学的研究の応用
Chemistry: 3-O-Methylquercetin-d3 is used as a reference compound in analytical chemistry to study the metabolic pathways of flavonoids. Its deuterated form allows for precise tracking in mass spectrometry studies.
Biology: In biological research, it is used to investigate the antioxidant and anti-inflammatory effects of flavonoids. Studies have shown that it can protect cells from oxidative stress and reduce inflammation in various cell models .
Medicine: In medical research, 3-O-Methylquercetin-d3 is explored for its potential therapeutic effects, including its role in preventing and treating chronic diseases such as cardiovascular diseases and cancer .
Industry: In the pharmaceutical and nutraceutical industries, it is used to develop supplements and drugs that leverage its antioxidant and anti-inflammatory properties.
作用機序
3-O-Methylquercetin-d3 exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and reduces oxidative stress in cells. The compound also modulates various signaling pathways involved in inflammation, such as the nuclear factor-kappa B pathway. By inhibiting the production of pro-inflammatory cytokines and enzymes, it helps in reducing inflammation and protecting cells from damage .
類似化合物との比較
Isorhamnetin: Another methylated derivative of quercetin, known for its antioxidant and anti-inflammatory properties.
Rhamnazin: A flavonoid with similar biological activities.
Tamarixetin: Another O-methylated quercetin derivative with comparable effects.
Uniqueness: 3-O-Methylquercetin-d3 is unique due to its deuterated form, which enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in scientific research for studying the biological effects and metabolic pathways of flavonoids .
特性
分子式 |
C16H12O7 |
|---|---|
分子量 |
319.28 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(trideuteriomethoxy)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-16-14(21)13-11(20)5-8(17)6-12(13)23-15(16)7-2-3-9(18)10(19)4-7/h2-6,17-20H,1H3/i1D3 |
InChIキー |
WEPBGSIAWZTEJR-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
正規SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


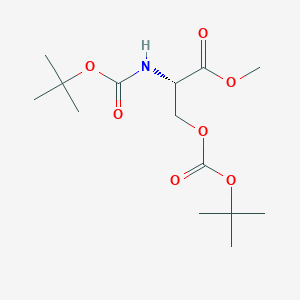
![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
![Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)

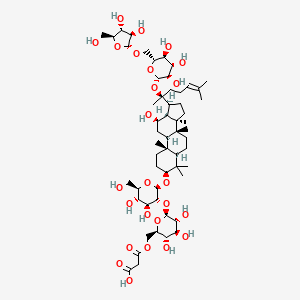
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408645.png)

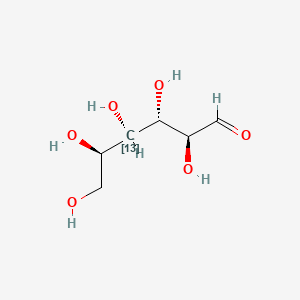
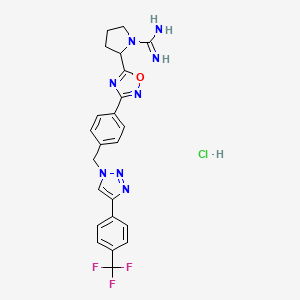
![(2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid](/img/structure/B12408660.png)
